molecular formula C14H16BrNO2 B3182729 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime CAS No. 1202859-55-9

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime

Cat. No.: B3182729
CAS No.: 1202859-55-9
M. Wt: 310.19 g/mol
InChI Key: ILCBXSZIOHOIGO-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime is a brominated heterocyclic compound featuring a seven-membered oxepin ring fused to a benzene core. This compound (CAS: 55580-08-0) is commercially available as a research reagent, widely used in pharmaceutical and materials science applications . Its synthesis likely involves derivatization of the parent ketone, 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one, through oxime formation with cyclobutyl hydroxylamine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-7-bromo-N-cyclobutyloxy-3,4-dihydro-2H-1-benzoxepin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-10-6-7-14-12(9-10)13(5-2-8-17-14)16-18-11-3-1-4-11/h6-7,9,11H,1-5,8H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCBXSZIOHOIGO-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)ON=C2CCCOC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)O/N=C/2\CCCOC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703946
Record name (5E)-7-Bromo-N-(cyclobutyloxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202859-55-9
Record name (5E)-7-Bromo-N-(cyclobutyloxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime typically involves the following steps:

    Formation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: This intermediate can be synthesized by bromination of 3,4-dihydro-2H-benzo[b]oxepin-5-one using bromine in an appropriate solvent.

    Oxime Formation: The oxime derivative is formed by reacting the ketone group of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin derivatives have been investigated for their pharmacological properties. These compounds are considered potential candidates for developing new therapeutic agents, particularly in treating neurological disorders due to their ability to interact with various neurotransmitter systems.

Case Study: Antidepressant Activity

Research has indicated that certain derivatives of benzo[b]oxepin exhibit antidepressant-like effects in animal models. These studies suggest that the structural modifications, including the introduction of the cyclobutyl oxime group, may enhance the bioactivity and selectivity of the compounds towards specific receptors involved in mood regulation.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to the formation of biologically active molecules.

Example: Synthesis Pathway

A typical synthesis pathway might involve:

  • Starting Material : 7-Bromo-3,4-dihydrobenzo[b]oxepin-5-one
  • Reagents : Cyclobutylamine and appropriate coupling agents.
  • Conditions : Standard conditions for oxime formation (e.g., acid catalysis).

Material Science

There is emerging interest in utilizing 7-Bromo-3,4-dihydrobenzo[b]oxepin derivatives in material science, particularly as building blocks for polymers and other advanced materials due to their unique electronic properties.

Application: Conductive Polymers

Research indicates that incorporating such compounds into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarity Analysis

According to chemical similarity databases, the closest analogs of 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (parent ketone) include:

Compound Name (CAS) Similarity Score Key Structural Differences
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (55580-08-0) 1.00 (Reference) Parent ketone; no oxime substituent
[201809-69-0] 0.89 Unspecified substituent variation
[18442-22-3] 0.87 Different halogen or ring substitution
[519018-52-1] 0.86 Varied heterocycle or functional groups

The O-cyclobutyl-oxime derivative distinguishes itself through the oxime group (-N-O-cyclobutyl), which may enhance binding affinity to biological targets compared to the parent ketone .

Heterocyclic Core Variations

Benzo[b]oxepin vs. Benzo[b]oxazine
  • Benzo[b]oxepin : A seven-membered oxygen-containing ring (e.g., target compound). Larger ring size increases conformational flexibility but may reduce metabolic stability.
  • Benzo[b]oxazine : A six-membered ring with both oxygen and nitrogen (e.g., compounds in ). The nitrogen enables hydrogen bonding, often enhancing pharmacological activity .
Benzo[b]oxepin vs. Benzothiepin
  • 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one (): Replaces oxygen with sulfur.

Functional Group Modifications

  • Oxime vs. Ketone : The oxime group in the target compound introduces a nucleophilic nitrogen, enabling chelation or covalent interactions with biological targets. The cyclobutyl moiety may enhance lipophilicity, favoring blood-brain barrier penetration compared to simpler alkyl oximes.
  • Halogen Substitution : Bromine at position 7 is conserved in many analogs (e.g., ). Fluorine or chlorine substitutions (as in ’s patent compound) could modulate electronic effects and bioactivity.

Biological Activity

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H9_{9}BrO2_2
  • Molecular Weight : 241.083 g/mol
  • CAS Number : 55580-08-0

1. Anticancer Properties

Research has indicated that compounds within the dibenzo[b,f]oxepine class exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Dibenzo[b,f]oxepine Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BNCI-H4603.2Cell cycle arrest
This compoundBXPC-3TBDTBD

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It is believed to inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), a target implicated in neuronal apoptosis and tau phosphorylation.

Case Study: GSK-3β Inhibition

A study evaluated the effects of various compounds on GSK-3β activity. The results showed that certain derivatives, including those related to 7-Bromo-3,4-dihydrobenzo[b]oxepin, exhibited potent inhibitory effects with an IC50_{50} value as low as 1.6 µM in cell-based assays .

3. Anti-inflammatory Activity

In addition to anticancer and neuroprotective properties, the compound demonstrates anti-inflammatory effects. Research indicates that it can inhibit the release of pro-inflammatory cytokines in activated macrophages and other immune cells.

The biological activity of 7-Bromo-3,4-dihydrobenzo[b]oxepin derivatives is attributed to their ability to modulate various signaling pathways:

  • Apoptosis Pathways : Induction of apoptosis through mitochondrial pathways.
  • Cell Cycle Regulation : Inhibition of cyclins and cyclin-dependent kinases.
  • Inflammatory Pathways : Suppression of NF-kB signaling and cytokine production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the ketone precursor, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one , via cyclization of brominated intermediates (e.g., using CuI catalysis, Cs₂CO₃ as base, and DMSO as solvent, as demonstrated in analogous benzo-oxepin systems .

  • Step 2 : Perform oximation by reacting the ketone with hydroxylamine-O-cyclobutyl under acidic or neutral conditions. Monitor reaction progress via TLC or HPLC.

  • Optimization : Vary temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., 5–20 mol% CuI) to improve yield .

    • Data Table :
PrecursorOxime ReagentCatalystYield (%)Reference
7-Bromo-oxepin-5-oneNH₂O-cyclobutylCuI (10 mol%)65–78
...............

Q. How can the structure of this compound be confirmed, and what analytical techniques are critical for validation?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the oxime (C=N-OH) group and cyclobutyl moiety. Compare chemical shifts with analogous compounds (e.g., brominated oxepins in catalogs ).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₅BrN₂O₂).
  • X-ray Crystallography : Resolve stereochemistry if E/Z isomerism is observed in the oxime group.

Advanced Research Questions

Q. What are the stereochemical implications of oxime formation, and how can isomer ratios be controlled?

  • Methodology :

  • Isomer Analysis : Use NOESY NMR or chiral HPLC to distinguish E/Z isomers.
  • Control Strategies : Adjust pH (acidic conditions favor E-isomers) or employ chiral auxiliaries during oximation.
  • Case Study : In related benzodiazepine oximes, isomer ratios varied from 3:1 to 1:1 depending on solvent polarity .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling or functionalization reactions?

  • Methodology :

  • Substituent Effects : Bromine’s electron-withdrawing nature may slow nucleophilic attacks but enhance stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Compare reactivity with non-brominated analogs.

  • Experimental Design : Perform DFT calculations to map electron density on the oxepin ring. Validate with kinetic studies (e.g., monitoring coupling yields with arylboronic acids) .

    • Data Table :
Reaction TypeSubstrateCatalystYield (%)Notes
Suzuki-Miyaura7-Bromo-oximePd(PPh₃)₄45Slow kinetics due to Br
Buchwald-Hartwig............

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodology :

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., de-brominated products or dimerization artifacts).
  • Case Study : In a 2022 catalog entry, brominated oxepins showed mp variations (116–176°C) due to impurities; recrystallization in EtOAc/hexane improved purity to >97% .

Q. What are the stability profiles of this compound under different storage conditions, and how can degradation be mitigated?

  • Methodology :

  • Stability Tests : Store samples under N₂ at –20°C and monitor via HPLC over 6 months.
  • Degradation Pathways : Hydrolysis of the oxime group in humid conditions (mitigate with desiccants) .

Methodological Challenges and Solutions

Q. What computational tools are recommended for predicting the biological activity or binding affinity of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) based on structural analogs (e.g., benzodiazepine derivatives ).
  • QSAR Models : Correlate logP (predicted ~2.5) with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime
Reactant of Route 2
Reactant of Route 2
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.